N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
“N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of appropriate benzaldehydes with 5-substituted 4-amino-1,2,4-triazole-3-thiols in acetic acid, followed by treatment with potassium thiocyanate and hydrochloric acid . The resulting intermediate is then cyclized with aqueous sodium hydroxide .Molecular Structure Analysis
The molecular structure of thiazole derivatives is influenced by the substituents on the thiazole ring. These substituents can affect the orientation of the thiazole ring towards the target site, potentially altering the biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .Chemical Reactions Analysis
The stability of thiazole derivatives can vary depending on the conditions. For example, certain thiazole derivatives are stable upon heating in alcohol or acetic acid medium .Scientific Research Applications
Synthesis and Heterocyclic Compound Properties
The scientific research on compounds structurally similar to N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide predominantly focuses on the synthesis, characterization, and exploration of biological activities of heterocyclic compounds, particularly those incorporating 1,2,4-triazole, thiazole, and methoxyphenyl groups. These compounds exhibit significant pharmacological potential due to their structural versatility and the presence of heterocycles, which are crucial for binding with various biological targets. The synthesis approaches often involve stepwise modifications and interactions with different reagents to obtain novel compounds with potential bioactivities, including antimicrobial, antiproliferative, and anticonvulsant effects.
For instance, research demonstrates the strategic importance of pyrazole and 1,2,4-triazole derivatives in medicine, highlighting their chemical modifiability and significant pharmacological potential. Such compounds are investigated for their potential interactions with biological targets, informed by molecular docking studies to predict antifungal activity, among other effects (Fedotov et al., 2022). Similarly, compounds exhibiting antiproliferative activity have been synthesized, providing a foundation for further exploration of their therapeutic applications (Narayana et al., 2010).
Antimicrobial and Antiproliferative Activities
Several studies focus on the antimicrobial and antiproliferative activities of triazole and thiazole derivatives. For example, antimicrobial evaluation of novel pyrido and thiazolo triazolo pyridines revealed promising results, underlining the importance of structural modifications to enhance bioactivity (El‐Kazak & Ibrahim, 2013). Additionally, research into quinolines, thiazolo pyrimidines, and triazolo thiadiazepines as antimicrobial agents has shown that certain derivatives exhibit significant activity, suggesting their potential utility in developing new therapeutic agents (Sahi & Paul, 2016).
Anticonvulsant Properties
Research also extends to the investigation of anticonvulsant properties, as demonstrated by the synthesis and evaluation of thiazolo triazolones showing promising activity. This suggests a potential avenue for developing novel anticonvulsant therapies, highlighting the therapeutic versatility of these chemical structures (Raj & Narayana, 2006).
Safety and Hazards
While specific safety and hazard information for “N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide” is not available, it’s worth noting that thiazole derivatives have been reported to exhibit low ulcerogenic properties, potentially due to their anti-oxidative activity .
Future Directions
Thiazole derivatives have shown promise in a wide range of applications, making them a focus of ongoing research. Future work may involve the design and synthesis of new compounds by molecular hybridization, in order to investigate the possible pharmacophoric contribution of both the 2-phenoxyphenyl and thiazolo-triazole moieties in the analgesic and anti-inflammatory activities .
Mechanism of Action
Based on the structural features of the compound, it contains a 1,2,4-triazolo[3,2-b][1,3]thiazole moiety . Compounds containing similar moieties have been reported to exhibit diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are also known to interact with different target receptors due to their ability to form specific hydrogen bonds .
The compound also contains a 4-methoxyphenyl group and a 4-nitrophenyl group. Compounds with these groups have been used in various pharmaceutical applications. For instance, the 4-methoxyphenyl group is often found in compounds with analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
These compounds can interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Similar compounds have shown to induce apoptosis in cancer cells . They have been observed to upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Molecular Mechanism
Similar compounds have shown promising dual enzyme inhibition of PARP-1 and EGFR . These results agreed with the molecular docking studies that highlighted the binding disposition of these compounds inside the PARP-1 and EGFR protein active sites .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-8-2-13(3-9-17)18-24-21-26(25-18)16(12-33-21)10-11-22-19(28)20(29)23-14-4-6-15(7-5-14)27(30)31/h2-9,12H,10-11H2,1H3,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWTXDSRDKBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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